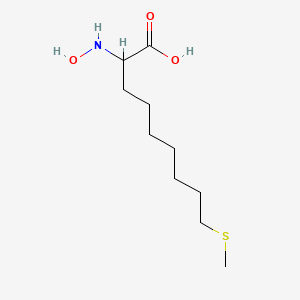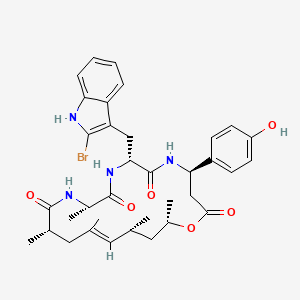
Jaspamide M
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Jaspamide M is a cyclodepsipeptide isolated from Jaspis splendens. A derivative of jaspamide, it has been shown to exhibit cytotoxic and microfilament disruption activity. It has a role as an actin polymerisation inhibitor, an antineoplastic agent, an animal metabolite and a marine metabolite. It is a cyclodepsipeptide, a macrocycle and an organobromine compound.
Applications De Recherche Scientifique
Polyploidization Induction in Cells
Jaspamide, extracted from the marine sponge Hemiastrella minor, has demonstrated potential in inducing polyploidization in HL-60 cells, a type of leukemia cells. It shows antiproliferative activity and increases in CD4 and CD14 surface expression, leading to a significant increase in multinuclear cells and enlarged nuclei. This suggests its potential application in understanding cell division and cancer research (Nakazawa et al., 2001).
Actin Organization Alteration
Jaspamide's ability to dramatically reorganize actin in cells has been noted. In HL-60 cells and human monocytes, it causes actin to form focal aggregates rather than its typical fibrous network. This reorganization impacts cellular processes like cell migration, yet interestingly, does not affect functions such as phagocytosis or respiratory burst activity. This finding is pivotal for understanding the molecular mechanisms of actin in cell motility and immune response (Fabian et al., 1999).
Nonpeptide Mimetics of Jaspamide
Research has focused on developing nonpeptide mimetics of Jaspamide to investigate its structure-activity relationship further. This work is significant in understanding the molecular basis of Jaspamide's biological activities and opens pathways for developing novel therapeutic agents with similar properties (Kahn et al., 2009).
Apoptosis Induction
Jaspamide has been shown to induce apoptosis, or programmed cell death, in HL-60 leukemia cells. This process is accompanied by the expression of neutral endopeptidase/CD10 on the surface of apoptotic cells. Understanding this mechanism can provide insights into the pathways of cell death and the potential therapeutic application of Jaspamide in treating leukemia (Cioca & Kitano, 2002).
Effects on Human Cardiomyocyte Function
Jaspamide's impact on cardiac ion channel activity and human cardiomyocyte function has been a topic of study. This research is crucial in understanding its cardiotoxic effects and guides the development of safer antitumor drugs (Schweikart et al., 2013).
Derivatives of Jaspamide
Several studies have focused on identifying new derivatives of Jaspamide with varying biological activities, particularly in their cytotoxic effects and potential as antitumor agents. This research contributes to the discovery of new compounds with potential therapeutic applications (Ebada et al., 2009).
Propriétés
Formule moléculaire |
C35H43BrN4O6 |
|---|---|
Poids moléculaire |
695.6 g/mol |
Nom IUPAC |
(4R,7R,10S,13S,15E,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-10,13,15,17,19-pentamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone |
InChI |
InChI=1S/C35H43BrN4O6/c1-19-14-20(2)16-22(4)46-31(42)18-29(24-10-12-25(41)13-11-24)39-35(45)30(40-34(44)23(5)37-33(43)21(3)15-19)17-27-26-8-6-7-9-28(26)38-32(27)36/h6-14,20-23,29-30,38,41H,15-18H2,1-5H3,(H,37,43)(H,39,45)(H,40,44)/b19-14+/t20-,21-,22-,23-,29+,30+/m0/s1 |
Clé InChI |
MCCCWOHEVPWUGJ-PKWVKXEBSA-N |
SMILES isomérique |
C[C@@H]\1C[C@@H](OC(=O)C[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](C/C(=C1)/C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C |
SMILES canonique |
CC1CC(OC(=O)CC(NC(=O)C(NC(=O)C(NC(=O)C(CC(=C1)C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





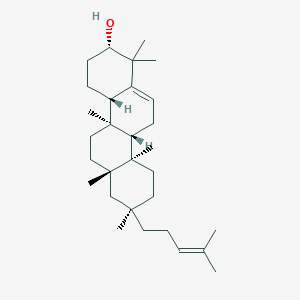
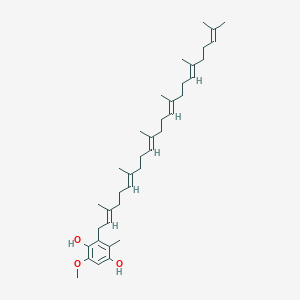
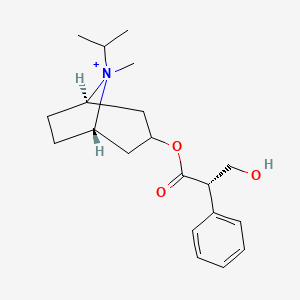

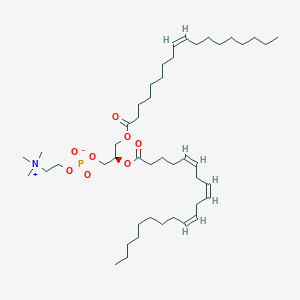
![4-(4-chloro-3-nitrophenyl)-N-[2-(5,6-dichloro-1-propyl-2-benzimidazolyl)ethyl]-2-thiazolamine](/img/structure/B1263255.png)


![N-[2-(5-amino-7-bromo-4-chlorobenzotriazol-2-yl)-5-(2-hydroxyethylamino)-4-methoxyphenyl]acetamide](/img/structure/B1263259.png)
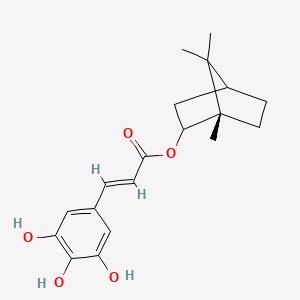
![10-Hydroxy-13-methoxy-1,1-dimethyl-7-methylidenedecahydro-5H,11H-5a,8-methanocyclohepta[c]furo[3,4-e][1]benzopyran-5,6(7H)-dione](/img/structure/B1263262.png)
